

## **Technical Support Center: NBI-6024 Research**

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Compound of Interest		
Compound Name:	NBI-6024	
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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **NBI-6024**. The primary unexpected outcome identified in clinical research is the lack of efficacy in preserving beta-cell function in patients with new-onset type 1 diabetes, despite promising preclinical results.

## **Troubleshooting Guide & FAQs**

This section addresses specific issues and questions that may arise during **NBI-6024** experimentation, focusing on the discrepancy between preclinical and clinical results.

Q1: We are not observing the expected immunomodulatory effects of **NBI-6024** in our humanized mouse model. What could be the reason?

A1: This observation aligns with the key unexpected outcome from the Phase 2 clinical trial (NCT00873561). While preclinical studies in nonobese diabetic (NOD) mice showed that **NBI-6024**, an altered peptide ligand of the insulin B chain (9-23) epitope, could shift the immune response from a pathogenic Th1 to a protective Th2 phenotype, this did not translate to clinical efficacy in humans.[1][2][3]

Possible reasons for this discrepancy include:

 Species-specific differences: The immunodominant epitopes and T-cell receptor interactions in NOD mice may not accurately reflect the complexity of the human autoimmune response in type 1 diabetes.

### Troubleshooting & Optimization





- Antigenic complexity: The autoimmune attack in human type 1 diabetes may involve a
  broader range of autoantigens and epitopes than what is observed in the NOD mouse
  model, where the insulin B (9-23) peptide is a dominant target. [2][4]
- Dosage and Administration: The doses used in the clinical trial (0.1 mg, 0.5 mg, and 1.0 mg) administered subcutaneously may not have been optimal to induce a significant and sustained immunomodulatory effect in humans.[1]

#### Troubleshooting Steps:

- Re-evaluate the animal model: Consider using alternative or multiple preclinical models that may better recapitulate the heterogeneity of human type 1 diabetes.
- Investigate immune response in detail: In your in-vitro or in-vivo models, perform a
  comprehensive analysis of T-cell responses to a wider panel of islet autoantigens beyond the
  insulin B (9-23) peptide.
- Dose-response studies: If feasible within your experimental design, explore a broader range of NBI-6024 concentrations and different administration routes.

Q2: Our clinical trial is not showing any improvement in C-peptide levels or a reduction in insulin needs with **NBI-6024** treatment. Is this consistent with previous findings?

A2: Yes, this is highly consistent with the results of the Phase 2, randomized, placebo-controlled, dose-ranging clinical trial of **NBI-6024**.[1] The study found no significant difference in the mean peak C-peptide concentration at 24 months between the groups treated with **NBI-6024** (at 0.1 mg, 0.5 mg, and 1.0 mg doses) and the placebo group.[1] Furthermore, fasting C-peptide and area under the curve (AUC) C-peptide concentrations declined similarly across all treatment and placebo groups.[1] Daily insulin requirements were also comparable.[1]

Q3: Are there any known safety issues or unexpected adverse events associated with **NBI-6024**?

A3: The Phase 2 clinical trial data indicates that **NBI-6024** was well-tolerated at the doses studied.[5] There were no significant safety issues, and the frequency and types of adverse events were comparable between the **NBI-6024** treatment groups and the placebo group.[5][6]



Most adverse events were considered mild to moderate and not likely related to the study drug. [5] No treatment-related changes in islet antibodies or T-cell numbers were observed.[1]

## **Quantitative Data Summary**

The following tables summarize the key quantitative data from the Phase 2 clinical trial of **NBI-6024**, highlighting the lack of efficacy.

Table 1: Mean Peak C-peptide Concentration at 24 Months

Treatment Group	Dose	Mean Peak C-peptide (pmol/ml)
NBI-6024	0.1 mg	0.59
NBI-6024	0.5 mg	0.57
NBI-6024	1.0 mg	0.48
Placebo	-	0.54

Data from a 2-hour mixed-meal tolerance test. No significant difference was observed between the groups.[1]

Table 2: Decline in C-peptide Concentrations Over 24 Months

Parameter	Approximate Decline
Fasting C-peptide	~60%
Stimulated Peak C-peptide	~60%
AUC C-peptide	~60%

The decline was linear and consistent across all treatment and placebo groups.[1]

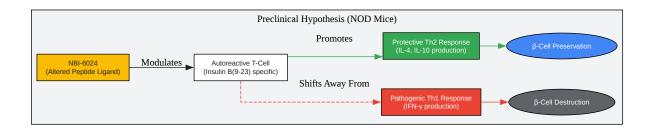
## **Experimental Protocols**

Phase 2 Clinical Trial Methodology (NCT00873561)



- Study Design: A randomized, four-arm, placebo-controlled, dose-ranging Phase 2 trial.[1]
- Participants: 188 patients aged 10-35 years with recently diagnosed type 1 diabetes.[1]
- Treatment Arms:
  - Placebo
  - o 0.1 mg NBI-6024
  - o 0.5 mg NBI-6024
  - 1.0 mg NBI-6024
- Administration: Subcutaneous injections at baseline, weeks 2 and 4, and then monthly for 24 months.[1]
- Primary Efficacy Endpoint: Measurement of fasting, peak, and area under the curve (AUC)
   C-peptide concentrations during a 2-hour mixed-meal tolerance test, performed at 3-month intervals.[1]
- Immune Function Monitoring: Islet antibodies and CD4+/CD8+ T-cell counts were monitored throughout the study.[1]

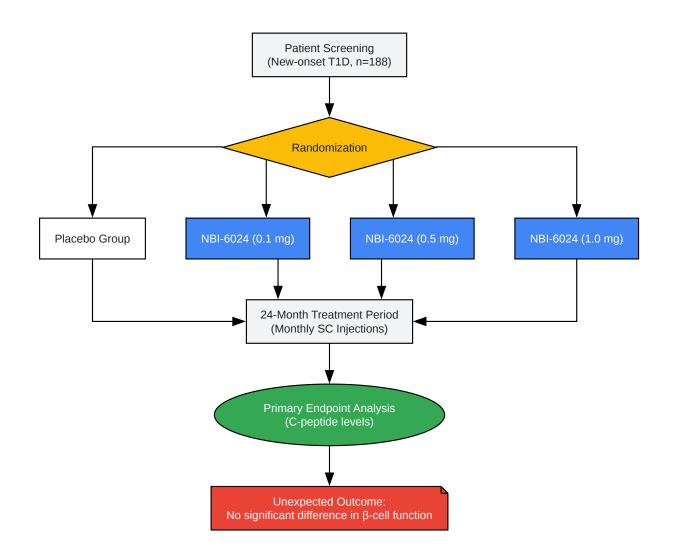
### **Visualizations**



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Caption: Proposed immunomodulatory mechanism of NBI-6024 in preclinical models.



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Caption: High-level workflow of the NBI-6024 Phase 2 clinical trial.

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### References

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